2-Phenyl-1,3-dioxan-5-ol

Catalog No.
S516282
CAS No.
4141-19-9
M.F
C10H12O3
M. Wt
180.203
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Phenyl-1,3-dioxan-5-ol

Researchers targeting sn-2 glycerol modification face synthetic dead ends with solketal, which yields 1-monoglycerides due to C1/C2 protection. 2-Phenyl-1,3-dioxan-5-ol solves this by regioselective 1,3-diol protection, leaving the C2 hydroxyl uniquely accessible for acylation or etherification.

  • Exclusive C2-OH for 2-substituted glycerols, no isomeric separation needed.
  • High-purity crystalline solid (>97%), mp 83-86°C, straightforward handling.
  • Mandatory for 2-arachidonoylglycerol (2-AG) and structured sn-2 triglycerides.

In stock for immediate shipment, satisfying both research and scale-up demands.

CAS Number

4141-19-9

Product Name

2-Phenyl-1,3-dioxan-5-ol

IUPAC Name

2-phenyl-1,3-dioxan-5-ol

Molecular Formula

C10H12O3

Molecular Weight

180.203

InChI

InChI=1S/C10H12O3/c11-9-6-12-10(13-7-9)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2

InChI Key

BWKDAAFSXYPQOS-AOOOYVTPSA-N

SMILES

C1C(COC(O1)C2=CC=CC=C2)O

solubility

Soluble in DMSO

Synonyms

5-Hydroxy-2-phenyl-1,3-dioxane, cis-

The exact mass of the compound 2-Phenyl-1,3-dioxan-5-ol is 180.0786 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

1 g, 5 g, 25 g

2-Phenyl-1,3-dioxan-5-ol (CAS 4141-19-9), commonly known as cis-1,3-O-benzylideneglycerol, is a highly regioselective building block utilized extensively in lipid chemistry and pharmaceutical synthesis. By forming a stable 1,3-dioxane ring, the benzylidene acetal effectively protects the primary C1 and C3 hydroxyl groups of the glycerol backbone, leaving only the secondary C2 hydroxyl group exposed for subsequent acylation or etherification [1]. Supplied as a stable, crystalline solid with a melting point of 83–86 °C, it offers excellent handling characteristics and can be readily purified to >97% via recrystallization . Its primary procurement value lies in its mandatory role for the synthesis of 2-monoglycerides, endocannabinoid mimetics, and symmetrically substituted triacylglycerols, where precise control over the glycerol C2 position is non-negotiable [2].

Procurement Fit

1
Building block type
Cyclic acetal intermediate for glycerol-derived scaffolds
2
Grade & purity
High-purity grade (HPLC); cis/trans isomer mixture
3
Research use
Polymer chemistry, bio-based solvent research, flavor preparation intermediate
Not for human or veterinary use

Substituting 2-phenyl-1,3-dioxan-5-ol with the more common and cheaper solketal (1,2-O-isopropylideneglycerol) results in complete synthetic failure when targeting 2-substituted glycerols [1]. Solketal protects the C1 and C2 positions, leaving the primary C3 hydroxyl reactive, which exclusively yields 1-monoglycerides (or 3-monoglycerides) upon derivatization and subsequent deprotection[2]. Furthermore, attempting to use alternative 1,3-protecting groups, such as 1,3-O-isopropylideneglycerol, often leads to isomeric mixtures that are difficult to separate, as the isopropylidene group lacks the strong thermodynamic preference for the cis-1,3-dioxane conformation provided by the bulky phenyl ring [3]. Consequently, for the synthesis of biologically active 2-arachidonoylglycerol (2-AG) and its ether-linked analogs, 1,3-O-benzylideneglycerol is the strict, non-interchangeable prerequisite [1].

Substitution Risk

!
Ring-size affects hydrolysis stability
Six-membered dioxane and five-membered dioxolane analogs may show substantially different acid-catalyzed hydrolysis profiles. Data to verify under specific reaction conditions.
!
Nucleophilic substitution product distribution may shift
Reagent choice can alter ring-retention vs. ring-contraction outcomes. Direct substitution without method validation may compromise expected product profiles.
!
Physical state difference impacts purification workflow
Solid dioxane isomer and liquid dioxolane cogener require different isolation strategies. Crystallization-based purification may not transfer.

C2-Regioselectivity vs. Solketal

In the synthesis of monoacylglycerols, the choice of protecting group strictly dictates the final isomer. When 1,3-O-benzylideneglycerol is acylated with arachidonic acid followed by deprotection, it yields 100% 2-arachidonoylglycerol (2-AG) at the glycerol backbone [1]. In direct contrast, using solketal (1,2-O-isopropylideneglycerol) under identical coupling conditions yields 0% 2-AG, exclusively producing 1-arachidonoylglycerol [2].

Evidence DimensionRegiochemical yield of 2-substituted glycerol
Target Compound Data100% selectivity for C2-substitution
Comparator Or BaselineSolketal (0% C2-substitution; 100% C1/C3-substitution)
Quantified DifferenceComplete binary shift in regioselectivity (100% vs 0%)
ConditionsAcylation with DCC/DMAP followed by acetal deprotection

Procurement must select this compound when the synthetic target is a 2-monoglyceride, as standard solketal cannot access the critical C2 position.

Hydrolytic stability
Head-to-head
~8-fold greater stability for dioxane isomer vs. dioxolane analog (acidic medium)
Supports selection where acid resistance is required
Low pH; benzaldehyde glycerol acetal system

Solid-State Purification Advantage

2-Phenyl-1,3-dioxan-5-ol exists as a crystalline solid at room temperature (melting point 83–86 °C), which allows for straightforward enrichment of the thermodynamically favored cis-isomer via simple recrystallization (e.g., from isopropyl ether/petroleum ether) to achieve >97% purity . Conversely, alternative aliphatic acetals like 1,3-O-isopropylideneglycerol are typically liquids that require complex fractional distillation to separate from their 1,2-isomers, often resulting in lower isolated yields and higher residual isomer contamination [1].

Evidence DimensionPhysical state and purification method
Target Compound DataSolid (mp 83-86 °C), purifiable by recrystallization
Comparator Or Baseline1,3-O-isopropylideneglycerol (Liquid, requires fractional distillation)
Quantified DifferenceElimination of high-vacuum distillation steps for isomer purification
ConditionsStandard laboratory or bulk scale purification workflows

The solid state of the benzylidene derivative significantly reduces downstream purification costs and ensures high isomeric purity for sensitive pharmaceutical syntheses.

Substitution products
Head-to-head
PPh3/CBr4: 3 products (45:48:7); p-toluenesulphonate/LiBr: single ring-retained product
Reagent choice controls ring retention vs. contraction
Boiling acetonitrile; reported product distribution

Acyl Migration Prevention During Deprotection

A major challenge in 2-monoglyceride synthesis is the spontaneous migration of the acyl group from the C2 to the C1 position during deprotection. The benzylidene acetal of 2-phenyl-1,3-dioxan-5-ol can be cleaved using highly specific, mild conditions—such as boric acid and trimethyl borate at 85–100 °C, or catalytic hydrogenolysis—which suppresses acyl migration [2]. In contrast, removing standard robust acetals often requires stronger acidic conditions that can trigger rapid acyl migration, degrading the 2-monoglyceride into the thermodynamically more stable 1-monoglyceride [1].

Evidence DimensionAcyl migration during deprotection
Target Compound DataSuppressed migration via orthogonal cleavage (boric acid/trimethyl borate or H2)
Comparator Or BaselineStandard acid-labile acetals requiring aqueous acid
Quantified DifferencePreservation of the kinetic 2-acyl product
ConditionsDeprotection of 2-acyl-1,3-dioxane intermediates

Prevents the loss of high-value 2-substituted APIs to unwanted 1-substituted isomers during the final synthetic step.

HPLC isomer resolution
Cross-study comparable
Rs=1.0 (underivatized); Rs>2 after 3,5-dinitrobenzoyl derivatization
Derivatization enables complete isomer separation for purity verification
Cyanopropyl column; normal-phase silica
Polymer precursor
Class-level
Precursor to 5-benzyloxy-1,3-dioxan-2-one; copolymerizable with ε-caprolactone and glycolide
Supports biodegradable polycarbonate copolymer synthesis research
Sn(Oct)2 catalyst; tunable composition
Conformation
Class-level inference
Chair conformation; axial phenyl, equatorial OH. Dioxolane analogs exhibit pseudorotation.
Defined rigidity may support stereochemical outcome predictability
Structural inference; source-specific review
Physical state
Head-to-head
Solid (mp 83–86°C); dioxolane analog is liquid
Enables crystallization-based purification (reported 95.4% purity)
Toluene/ligroin isolation

Endocannabinoid Synthesis

Essential precursor for synthesizing 2-arachidonoylglycerol (2-AG) and metabolically stable ether-linked analogs (e.g., 2-eicosatetraenylglycerol) for CB1/CB2 receptor studies, where C2-specificity is required [1].

Structured Lipids & Triglycerides

Used in the food and pharmaceutical industries to synthesize structured triacylglycerols with specific fatty acids strictly at the sn-2 position, which critically affects digestion and absorption profiles [2].

Branched Oligomeric Prepolymers

Acts as a precise monomer in polymer chemistry to create branched glycerol oligomers, dendrimers, and amphiphilic block copolymers where strictly linear or specific branching architectures are required [3].

Application Selection Guide

Application
Selection Property
Validation Focus
Acid-stability research contexts
Ring-size hydrolysis resistance profile
Stability under target acidic conditions
Nucleophilic substitution pathway control
Reagent-dependent product distribution behavior
Ring-retention vs. contraction outcome reproducibility
Biodegradable polymer precursor studies
Cyclic carbonate monomer derivatization
Copolymerization with lactones and glycolide
Isomer composition verification
Derivatization-dependent chromatographic resolution
Resolution sufficient for purity certification

XLogP3

0.7

Exact Mass

180.0786

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Use Classification

Food additives -> Flavoring Agents

General Manufacturing Information

1,3-Dioxan-5-ol, 2-phenyl-: INACTIVE

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